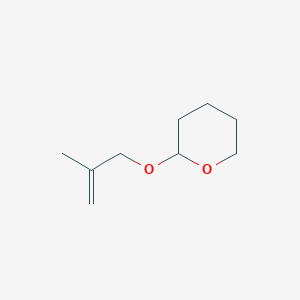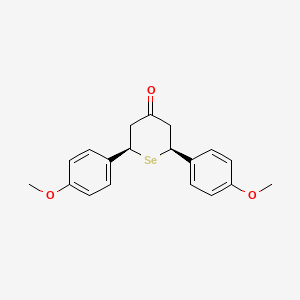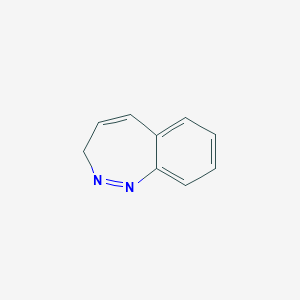![molecular formula C17H25N3O2 B14642649 Piperidine, 1,1'-[(4-nitrophenyl)methylene]bis- CAS No. 55591-35-0](/img/structure/B14642649.png)
Piperidine, 1,1'-[(4-nitrophenyl)methylene]bis-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Piperidine, 1,1’-[(4-nitrophenyl)methylene]bis- is an organic compound with the molecular formula C11H14N2O2. This compound features a piperidine ring substituted with a 4-nitrophenyl group. Piperidine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and organic synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Piperidine, 1,1’-[(4-nitrophenyl)methylene]bis- can be synthesized through the reaction of piperidine with 4-nitrobenzaldehyde under specific conditions. The reaction typically involves the use of a solvent such as ethanol and may require a catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production of piperidine derivatives often involves the hydrogenation of pyridine over a molybdenum disulfide catalyst. This method is efficient and yields high purity products .
Analyse Des Réactions Chimiques
Types of Reactions
Piperidine, 1,1’-[(4-nitrophenyl)methylene]bis- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. The reactions are typically carried out under controlled temperatures and pressures to ensure high yields .
Major Products Formed
The major products formed from these reactions include reduced amines and substituted piperidine derivatives, which have significant applications in medicinal chemistry .
Applications De Recherche Scientifique
Piperidine, 1,1’-[(4-nitrophenyl)methylene]bis- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of piperidine, 1,1’-[(4-nitrophenyl)methylene]bis- involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may interact with cellular proteins involved in signal transduction pathways, thereby modulating cellular responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
Piperidine: A basic structure with a six-membered ring containing one nitrogen atom.
Pyridine: Similar to piperidine but with a nitrogen atom in a different position.
Piperazine: Contains two nitrogen atoms in a six-membered ring.
Uniqueness
Piperidine, 1,1’-[(4-nitrophenyl)methylene]bis- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it valuable in various research and industrial applications .
Propriétés
Numéro CAS |
55591-35-0 |
|---|---|
Formule moléculaire |
C17H25N3O2 |
Poids moléculaire |
303.4 g/mol |
Nom IUPAC |
1-[(4-nitrophenyl)-piperidin-1-ylmethyl]piperidine |
InChI |
InChI=1S/C17H25N3O2/c21-20(22)16-9-7-15(8-10-16)17(18-11-3-1-4-12-18)19-13-5-2-6-14-19/h7-10,17H,1-6,11-14H2 |
Clé InChI |
HWGZEQQCGPJJAD-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)C(C2=CC=C(C=C2)[N+](=O)[O-])N3CCCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Methyl-6-oxabicyclo[3.1.0]hexane](/img/structure/B14642574.png)


![1-Methoxy-3-[2-(4-methoxyphenyl)ethyl]benzene](/img/structure/B14642596.png)


![10-Hydroxy-4,4,8,8-tetramethylspiro[5.5]undecan-2-one](/img/structure/B14642603.png)
![N-Butyl-N'-[5-(propan-2-yl)-1,2-oxazol-3-yl]urea](/img/structure/B14642606.png)
![N-(4-Chlorophenyl)-N'-[5-(propan-2-yl)-1,2-oxazol-3-yl]urea](/img/structure/B14642608.png)
![N-[2-(Acetyloxy)ethyl]-N,N-dimethylpentan-1-aminium](/img/structure/B14642609.png)
![(10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl) N-(2-chloroethyl)carbamate](/img/structure/B14642624.png)
![1-Chloro-2-[(4-chlorophenyl)methyl]benzene](/img/structure/B14642628.png)
